molecular formula C10H18Cl2N4O B13565741 2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride

2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride

Cat. No.: B13565741
M. Wt: 281.18 g/mol
InChI Key: NXLYRNIEBRMTJB-UHFFFAOYSA-N
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Description

2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride is a complex organic compound that features a pyrrolidine ring and a dihydropyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride typically involves multi-step organic reactions. One common approach is the condensation of appropriate amines with pyrrolidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H18Cl2N4O

Molecular Weight

281.18 g/mol

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C10H16N4O.2ClH/c1-6-7(2)12-10(13-9(6)15)14-4-3-8(11)5-14;;/h8H,3-5,11H2,1-2H3,(H,12,13,15);2*1H

InChI Key

NXLYRNIEBRMTJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)N2CCC(C2)N)C.Cl.Cl

Origin of Product

United States

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